

In-depth Technical Guide to Cdk2-IN-25

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Compound of Interest

Compound Name: **Cdk2-IN-25**
Cat. No.: **B12362423**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cyclin-Dependent Kinase 2 (CDK2) inhibitor, **Cdk2-IN-25**. It includes key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

Cdk2-IN-25 is a potent inhibitor of CDK2 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. The key quantitative data for this compound is summarized in the table below.

Parameter	Value	Notes
IC50	0.149 μ M	This value represents the concentration of Cdk2-IN-25 required to inhibit 50% of the enzymatic activity of CDK2 in a biochemical assay.

Experimental Protocols

The determination of the IC50 value for **Cdk2-IN-25** involves a biochemical kinase assay. Below is a detailed methodology representative of how such a value is typically determined.

In Vitro CDK2 Kinase Assay for IC50 Determination

Objective: To determine the concentration of **Cdk2-IN-25** that inhibits 50% of the activity of the CDK2/Cyclin A2 complex.

Materials:

- Recombinant human CDK2/Cyclin A2 enzyme complex
- CDK substrate peptide (e.g., a peptide derived from Histone H1 or a synthetic peptide with a CDK2 phosphorylation motif)
- Adenosine triphosphate (ATP), γ -³²P-ATP or fluorescently labeled ATP
- Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 μ M DTT)[[1](#)]
- **Cdk2-IN-25**, dissolved in dimethyl sulfoxide (DMSO)
- 96-well or 384-well assay plates
- Scintillation counter or fluorescence plate reader
- Stop solution (e.g., EDTA)

Procedure:

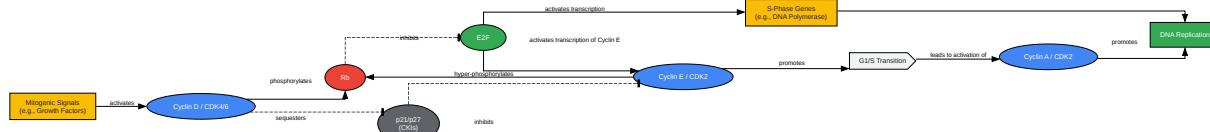
- Compound Preparation: A serial dilution of **Cdk2-IN-25** is prepared in DMSO. These dilutions are then further diluted in the kinase assay buffer to the desired final concentrations. A DMSO-only control is included to represent 100% kinase activity.
- Reaction Setup:
 - In each well of the assay plate, add the diluted **Cdk2-IN-25** or DMSO control.
 - Add the recombinant CDK2/Cyclin A2 enzyme to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

- To initiate the kinase reaction, add a mixture of the CDK substrate peptide and ATP (containing a tracer amount of γ -³²P-ATP or using a fluorescent ATP analog). The final ATP concentration should be at or near the K_m value for CDK2 to ensure accurate IC₅₀ determination.
- Kinase Reaction: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Reaction Termination: The reaction is stopped by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
- Detection of Substrate Phosphorylation:
 - Radiometric Assay: The phosphorylated substrate is separated from the unreacted γ -³²P-ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter.
 - Fluorescence-Based Assay: If a fluorescently labeled ATP or a specific antibody that recognizes the phosphorylated substrate is used, the signal is read on a fluorescence plate reader. Luminescence-based assays, such as ADP-Glo™, which measure the amount of ADP produced, are also commonly employed.[\[1\]](#)
- Data Analysis:
 - The raw data (e.g., counts per minute or fluorescence units) are plotted against the logarithm of the inhibitor concentration.
 - The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis.
 - The IC₅₀ value is determined as the concentration of **Cdk2-IN-25** that corresponds to 50% inhibition of the kinase activity.

Signaling Pathway and Experimental Workflow Visualizations

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the cell cycle. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, drives the progression from the G1 to the S phase and through the S phase of the cell cycle.^[2] It achieves this by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor.^[2] Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to the release of E2F, which then activates the transcription of genes required for DNA replication.^{[2][3]}

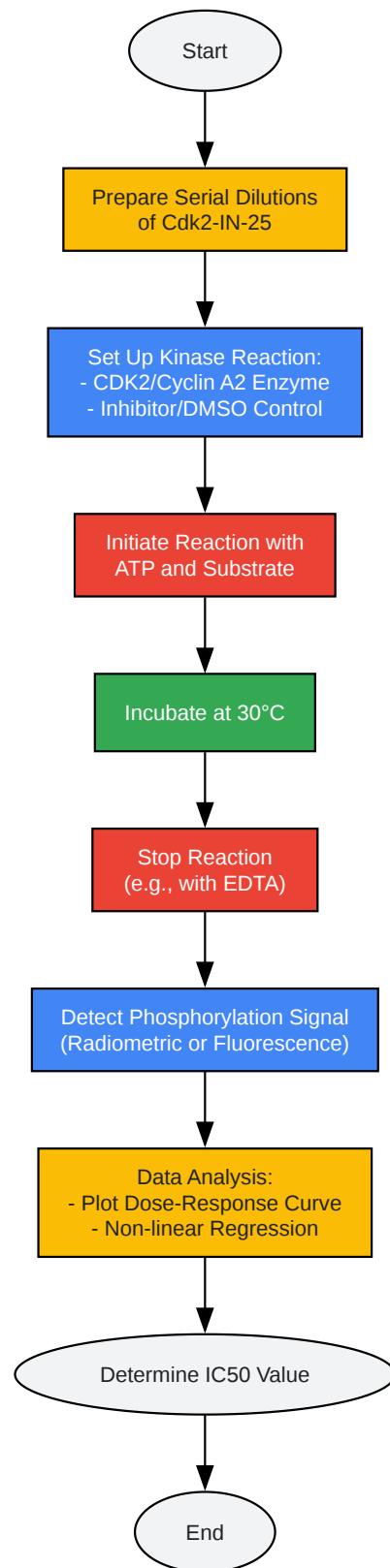


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Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in a typical biochemical assay to determine the IC50 value of a kinase inhibitor like **Cdk2-IN-25**. This workflow ensures a systematic and reproducible measurement of the inhibitor's potency.



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Workflow for determining the IC₅₀ value of a kinase inhibitor.

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